1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride
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Overview
Description
1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities . It is characterized by the presence of a chloro group, a difluoropiperidinyl moiety, and a propanol backbone, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride typically involves the reaction of 4,4-difluoropiperidine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The chloro and difluoropiperidinyl groups contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-3-(4-fluoropiperidin-1-yl)propan-2-ol
- 1-Chloro-3-(4,4-difluoropiperidin-1-yl)butan-2-ol
- 1-Bromo-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
Uniqueness
1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride stands out due to the presence of both chloro and difluoropiperidinyl groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClF2NO.ClH/c9-5-7(13)6-12-3-1-8(10,11)2-4-12;/h7,13H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYVIVZWQKUUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC(CCl)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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